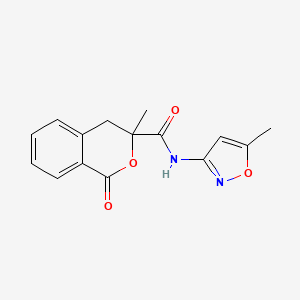
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities .
Preparation Methods
The synthesis of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide typically involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride under specific conditions . The reaction conditions may vary, but common methods include heating under reflux in the presence of a suitable solvent. Industrial production methods may involve optimization of these conditions to maximize yield and purity .
Chemical Reactions Analysis
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies due to its interaction with various enzymes and proteins.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes that play a crucial role in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione . Compared to these compounds, 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exhibits unique properties due to its specific structure, which may contribute to its enhanced biological activity .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-14(19)15(2)8-10-5-3-4-6-11(10)13(18)20-15/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI Key |
NJUIBCMDYFTWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)

![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)

![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)




![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
